molecular formula C16H15ClN2OS B5242873 1-(5-Chloro-2-phenoxyphenyl)-3-prop-2-enylthiourea

1-(5-Chloro-2-phenoxyphenyl)-3-prop-2-enylthiourea

Cat. No.: B5242873
M. Wt: 318.8 g/mol
InChI Key: NAIHXBUHXRGMKG-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-phenoxyphenyl)-3-prop-2-enylthiourea is an organic compound known for its unique chemical structure and potential applications in various fields. This compound features a thiourea group attached to a phenyl ring substituted with a chloro and phenoxy group, along with a prop-2-enyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloro-2-phenoxyphenyl)-3-prop-2-enylthiourea typically involves the reaction of 5-chloro-2-phenoxyphenyl isothiocyanate with an appropriate allylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-2-phenoxyphenyl)-3-prop-2-enylthiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Studied for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-phenoxyphenyl)-3-prop-2-enylthiourea involves its interaction with specific molecular targets. The thiourea group can form strong hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the phenoxy and chloro groups can enhance the compound’s binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Chloro-2-phenoxyphenyl)acetic acid
  • 1-(5-Chloro-2-phenoxyphenyl)ethanone
  • N-(5-Chloro-2-phenoxyphenyl)acetamide

Uniqueness

1-(5-Chloro-2-phenoxyphenyl)-3-prop-2-enylthiourea stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

1-(5-chloro-2-phenoxyphenyl)-3-prop-2-enylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2OS/c1-2-10-18-16(21)19-14-11-12(17)8-9-15(14)20-13-6-4-3-5-7-13/h2-9,11H,1,10H2,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAIHXBUHXRGMKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=S)NC1=C(C=CC(=C1)Cl)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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